(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthothiazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoyl chloride with 3-methylnaphtho[2,1-d]thiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that naphthothiazole derivatives can inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Naphthothiazole derivatives: Compounds with similar naphthothiazole cores, such as 2-methyl-naphtho[2,1-d]thiazole, also show similar properties.
Uniqueness
(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and naphthothiazole groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-17-11-10-13-6-3-4-9-16(13)18(17)25-20(22)21-19(23)14-7-5-8-15(12-14)24-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFFJTYCUMFNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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